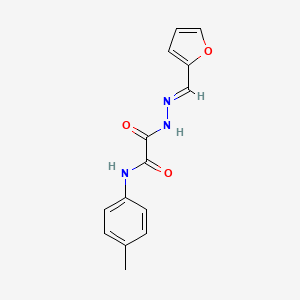
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . This compound is characterized by its unique structure, which includes two butoxy groups attached to a benzene ring via a vinyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene typically involves the reaction of 4-butoxybenzaldehyde with 4-butoxyphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of resonance-stabilized intermediates, which facilitate the reaction process .
Comparison with Similar Compounds
- 1-Butoxy-4-(2-nitro-vinyl)benzene
- 2-Butoxy-1-methyl-4-nitro-benzene
- 1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene
- 1-Methyl-4-[1-(4-methylphenyl)vinyl]benzene
- 1-Ethyl-4-{2-[4-(2-phenylvinyl)phenyl]vinyl}benzene
Uniqueness: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene stands out due to its dual butoxy groups, which enhance its solubility and reactivity compared to similar compounds. This unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H28O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-butoxy-4-[(E)-2-(4-butoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-5-17-23-21-13-9-19(10-14-21)7-8-20-11-15-22(16-12-20)24-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3/b8-7+ |
InChI Key |
BNVJMYMEBXUWQY-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)

![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028164.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028199.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028201.png)

